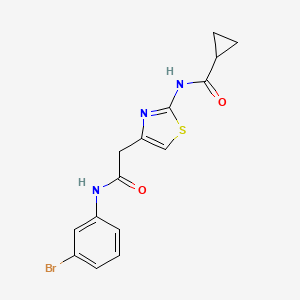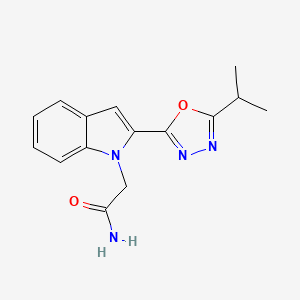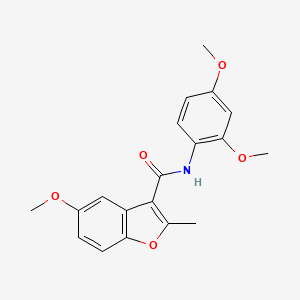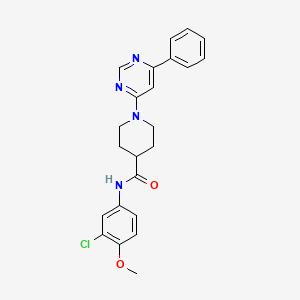![molecular formula C28H34N2O3 B14974896 2-(2-oxo-2-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]amino}ethoxy)-N,N-diphenylacetamide](/img/structure/B14974896.png)
2-(2-oxo-2-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]amino}ethoxy)-N,N-diphenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-oxo-2-{[1-(tricyclo[3311~3,7~]dec-1-yl)ethyl]amino}ethoxy)-N,N-diphenylacetamide is a complex organic compound with a unique structure It features a tricyclo[331
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-2-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]amino}ethoxy)-N,N-diphenylacetamide typically involves multiple steps. One common approach is to start with the tricyclo[3.3.1.1~3,7~]decane derivative, which undergoes a series of reactions including alkylation, amination, and acylation to introduce the necessary functional groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-oxo-2-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]amino}ethoxy)-N,N-diphenylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to simplify the structure or alter its reactivity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, more reactive intermediate.
Aplicaciones Científicas De Investigación
2-(2-oxo-2-{[1-(tricyclo[331
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activity could be explored for drug development or as a biochemical probe.
Medicine: The compound might serve as a lead compound for developing new pharmaceuticals with specific therapeutic targets.
Mecanismo De Acción
The mechanism by which 2-(2-oxo-2-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]amino}ethoxy)-N,N-diphenylacetamide exerts its effects is not fully understood. its structure suggests that it could interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its rigid, cage-like framework. These interactions could modulate biological pathways and lead to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
Tricyclo[3.3.1.1~3,7~]decane derivatives:
Adamantane derivatives: Adamantane is another rigid, cage-like structure that is often used in drug design and materials science.
Imidazole derivatives: While structurally different, imidazole derivatives are also known for their diverse chemical reactivity and biological activity.
Uniqueness
What sets 2-(2-oxo-2-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]amino}ethoxy)-N,N-diphenylacetamide apart is its combination of the tricyclo[3.3.1.1~3,7~]decane moiety with the diphenylacetamide group.
Propiedades
Fórmula molecular |
C28H34N2O3 |
|---|---|
Peso molecular |
446.6 g/mol |
Nombre IUPAC |
N-[1-(1-adamantyl)ethyl]-2-[2-oxo-2-(N-phenylanilino)ethoxy]acetamide |
InChI |
InChI=1S/C28H34N2O3/c1-20(28-15-21-12-22(16-28)14-23(13-21)17-28)29-26(31)18-33-19-27(32)30(24-8-4-2-5-9-24)25-10-6-3-7-11-25/h2-11,20-23H,12-19H2,1H3,(H,29,31) |
Clave InChI |
JBJJIMRSOJRSTA-UHFFFAOYSA-N |
SMILES canónico |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)COCC(=O)N(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(benzyloxy)phenyl]-3-[2-(4-fluorophenyl)-1H-indol-3-yl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14974816.png)



![2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(4-methoxybenzyl)acetamide](/img/structure/B14974844.png)
![Methyl 7-(4-ethoxy-3-methoxyphenyl)-5-ethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14974848.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-amine](/img/structure/B14974861.png)

![N-(4-Chloro-3-nitrophenyl)-1-({5-[(1E)-2-(2-fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide](/img/structure/B14974865.png)
![N-(5-acetamido-2-methoxyphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B14974870.png)

![2-fluoro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B14974873.png)

